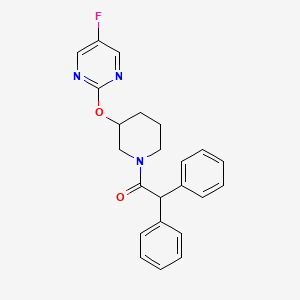

1-(3-((5-Fluoropyrimidin-2-yl)oxy)piperidin-1-yl)-2,2-diphenylethanone

Description

1-(3-((5-Fluoropyrimidin-2-yl)oxy)piperidin-1-yl)-2,2-diphenylethanone is a synthetic organic compound featuring a diphenylethanone core substituted with a piperidinyl group linked to a 5-fluoropyrimidinyloxy moiety.

Properties

IUPAC Name |

1-[3-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]-2,2-diphenylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22FN3O2/c24-19-14-25-23(26-15-19)29-20-12-7-13-27(16-20)22(28)21(17-8-3-1-4-9-17)18-10-5-2-6-11-18/h1-6,8-11,14-15,20-21H,7,12-13,16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLLXXJKUMVTLRL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)C(C2=CC=CC=C2)C3=CC=CC=C3)OC4=NC=C(C=N4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22FN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(3-((5-Fluoropyrimidin-2-yl)oxy)piperidin-1-yl)-2,2-diphenylethanone is a synthetic organic compound that has gained attention in medicinal chemistry due to its unique structure and potential biological activities. This compound features a fluorinated pyrimidine moiety, a piperidine ring, and a diphenylethanone framework, which may contribute to its pharmacological properties.

Chemical Structure

The chemical structure of this compound can be represented as follows:

The biological activity of this compound is hypothesized to involve interactions with various biological targets, including enzymes and receptors involved in critical cellular processes. The fluoropyrimidine moiety is known for its ability to interfere with nucleic acid synthesis, which is a common mechanism in anticancer agents.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, fluorinated pyrimidines are well-documented for their role in cancer therapy as they can inhibit DNA synthesis by mimicking natural nucleotides.

| Compound | Activity | Mechanism |

|---|---|---|

| 5-Fluorouracil | Anticancer | Inhibits thymidylate synthase |

| Capecitabine | Anticancer | Prodrug converted to 5-FU |

| Gemcitabine | Anticancer | Inhibits DNA polymerase |

Study on Anticancer Properties

In a study published in Journal of Medicinal Chemistry, researchers synthesized several derivatives of fluorinated pyrimidines and tested their efficacy against various cancer cell lines. The results indicated that compounds with similar structural features to this compound demonstrated cytotoxic effects on breast and colon cancer cells, with IC50 values in the low micromolar range.

Study on Antimicrobial Activity

A separate investigation focused on the antimicrobial potential of piperidine derivatives. The study found that certain compounds exhibited significant activity against Staphylococcus aureus and Escherichia coli, suggesting that modifications to the piperidine ring could enhance antibacterial properties. Further research is needed to explore the specific effects of this compound.

Synthetic Routes

The synthesis of this compound typically involves several key steps:

- Formation of Fluoropyrimidine Intermediate : This can be achieved through fluorination reactions using reagents like Selectfluor.

- Coupling with Piperidine : The fluoropyrimidine is then coupled with piperidine under basic conditions.

- Introduction of Diphenylethanone Group : The final step involves acylation reactions to introduce the diphenylethanone moiety.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Piperidine/Piperazine Ring

Compound 1 : 1-{4-[3-(3,5-Dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]-1-piperazinyl}-2,2-diphenylethanone

- Molecular Formula : C₂₉H₂₉N₅O₃ (mol. wt. 495.58) .

- Key Features :

- Piperazine ring (vs. piperidine in the target compound).

- Nitrophenyl and pyrazole substituents (electron-withdrawing nitro group may enhance reactivity).

Compound 2 : 1-(3-((5-Fluoropyrimidin-2-yl)oxy)piperidin-1-yl)-2-(o-tolyloxy)ethanone (CAS 2034274-07-0)

- Molecular Formula : C₁₈H₂₀FN₃O₃ (mol. wt. 345.4) .

- Key Features: Piperidine ring with fluoropyrimidinyloxy substituent (shared with the target compound). o-Tolyloxy group replaces diphenylethanone.

- Implications : The smaller o-tolyloxy group may reduce steric hindrance compared to diphenyl, possibly improving bioavailability.

Heterocyclic Modifications in the Core Structure

Compound 3 : 1-[4-(4-Fluorophenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidin-5-yl]ethanone

- Molecular Formula: Not explicitly stated, but structurally related to tetrahydropyrimidinones .

- Key Features: Sulfanylidene group and fluorophenyl substituent. Tetrahydropyrimidinone core (vs. ethanone in the target compound).

Compound 4 : 1-(4-Hydroxyphenyl)-2,2-diphenylethanone

Fluorine Substitution Patterns

Fluorine is a common substituent in medicinal chemistry due to its metabolic stability and electronic effects:

- Compound 5 (P43): {4-[3-(Aminomethyl)phenyl]piperidin-1-yl}{5-[(2-fluorophenyl)ethynyl]furan-2-yl}methanone Molecular Formula: C₂₅H₂₃FN₂O₂ . Key Features: Fluorophenyl-ethynyl group on furan. Implications: The ethynyl linkage introduces rigidity, which may restrict conformational flexibility compared to the target compound’s ether-linked pyrimidine.

Structural and Property Comparison Table

Research Implications and Gaps

- Synthetic Strategies : The target compound’s synthesis likely involves nucleophilic substitution for the fluoropyrimidinyl-piperidine linkage, contrasting with Fries rearrangements used for simpler analogs .

- Comparative studies with Compounds 1–5 are needed.

- Data Limitations : Absence of melting points, solubility, or biological data for the target compound highlights the need for further experimental characterization.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.